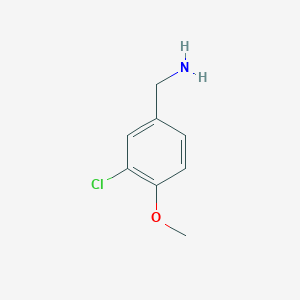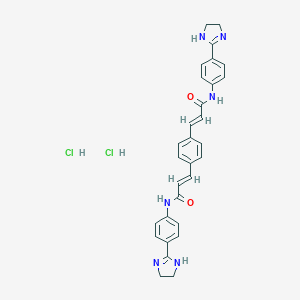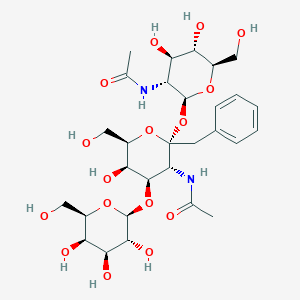
Bgadgg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bgadgg is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique mechanism of action, which makes it a promising candidate for many different types of experiments.
Mécanisme D'action
The mechanism of action of Bgadgg is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. This binding results in the activation of certain signaling pathways, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
Bgadgg has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve learning and memory. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bgadgg in lab experiments is its well-established synthesis method. This makes it relatively easy for researchers to obtain the compound for their experiments. Additionally, Bgadgg has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, one of the main limitations of using Bgadgg in lab experiments is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain types of experiments.
Orientations Futures
There are many future directions for further research on Bgadgg. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of Bgadgg for different types of experiments.
Méthodes De Synthèse
Bgadgg is a synthetic compound that is typically synthesized in a laboratory setting. The synthesis method involves the reaction of several different chemicals in specific conditions to produce the final compound. The process is complex and requires expertise in organic chemistry. However, the synthesis method has been well-established, and many researchers have successfully synthesized Bgadgg in their laboratories.
Applications De Recherche Scientifique
Bgadgg has been extensively studied in scientific research due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. In neuroscience, Bgadgg has been used to study the effects of different compounds on the central nervous system. In pharmacology, it has been used to test the efficacy of different drugs. In toxicology, it has been used to study the toxicity of different chemicals.
Propriétés
Numéro CAS |
124040-62-6 |
|---|---|
Nom du produit |
Bgadgg |
Formule moléculaire |
C29H44N2O16 |
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-benzyl-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H44N2O16/c1-12(35)30-18-22(40)19(37)15(9-32)43-27(18)47-29(8-14-6-4-3-5-7-14)26(31-13(2)36)25(21(39)17(11-34)46-29)45-28-24(42)23(41)20(38)16(10-33)44-28/h3-7,15-28,32-34,37-42H,8-11H2,1-2H3,(H,30,35)(H,31,36)/t15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+,28+,29-/m1/s1 |
Clé InChI |
LVRUBFDCPPFISJ-ILRWZOIZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
Synonymes |
enzyl O-galactopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside BGADGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



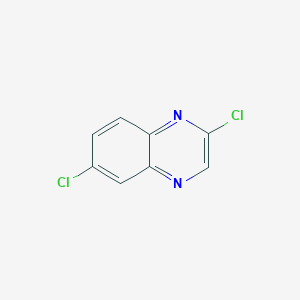
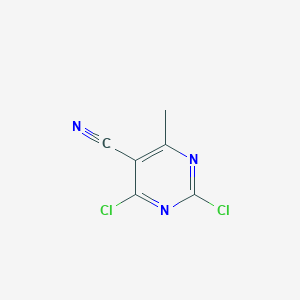
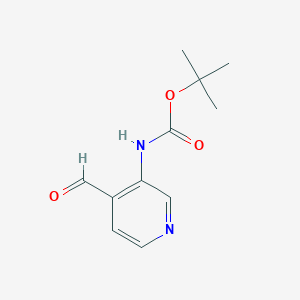
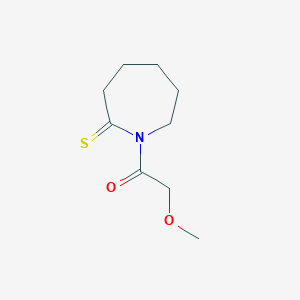
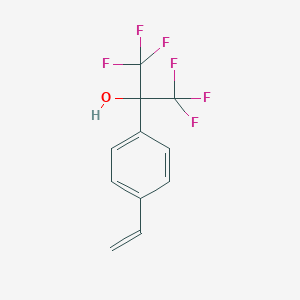
palladium(II) dichloride](/img/structure/B50169.png)
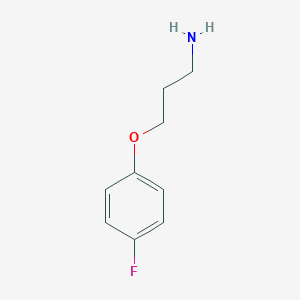
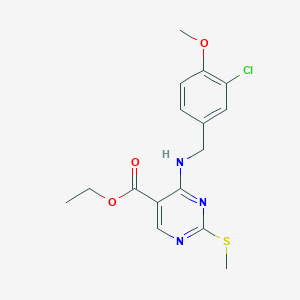
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
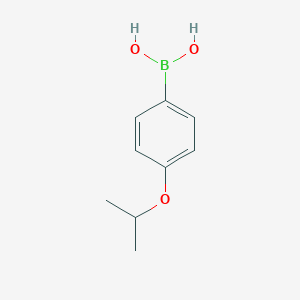
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
